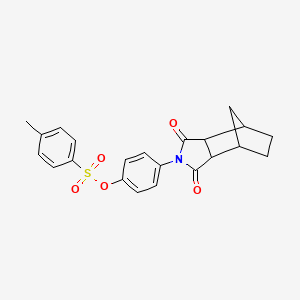![molecular formula C28H23ClN2O5 B11685631 4-[(E)-{2-[(naphthalen-2-yloxy)acetyl]hydrazinylidene}methyl]phenyl (4-chloro-2-methylphenoxy)acetate](/img/structure/B11685631.png)
4-[(E)-{2-[(naphthalen-2-yloxy)acetyl]hydrazinylidene}methyl]phenyl (4-chloro-2-methylphenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-{[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-(4-CHLORO-2-METHYLPHENOXY)ACETATE is a complex organic compound that features multiple functional groups, including aromatic rings, amide, and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-(4-CHLORO-2-METHYLPHENOXY)ACETATE can be approached through a multi-step process:
Formation of 2-(NAPHTHALEN-2-YLOXY)ACETIC ACID: This can be synthesized by reacting naphthalene-2-ol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Amidation: The resulting 2-(NAPHTHALEN-2-YLOXY)ACETIC ACID can be converted to its corresponding amide by reacting with ammonia or an amine.
Formation of the Imino Group: The amide can be reacted with formaldehyde and aniline to form the imino group.
Esterification: The final step involves esterifying the imino compound with 2-(4-CHLORO-2-METHYLPHENOXY)ACETIC ACID in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aromatic rings in the compound can undergo oxidation reactions to form quinones.
Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Quinones and other oxidized aromatic derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology and Medicine
Drug Development: The compound’s structural features suggest potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Probes: It could be used as a fluorescent probe due to its aromatic structure.
Industry
Polymer Science: The compound could be used as a monomer or cross-linking agent in the synthesis of advanced polymers.
Agriculture: Potential use as a pesticide or herbicide due to its aromatic and ester functionalities.
Mechanism of Action
The mechanism of action of 4-[(E)-{[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-(4-CHLORO-2-METHYLPHENOXY)ACETATE would depend on its specific application. For instance, in drug development, it might interact with specific enzymes or receptors, inhibiting or activating their function. The aromatic rings and functional groups could facilitate binding to biological targets through π-π interactions, hydrogen bonding, and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
4-[(E)-{[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-(4-METHYLPHENOXY)ACETATE: Similar structure but lacks the chlorine atom, which could affect its reactivity and binding properties.
4-[(E)-{[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-(4-CHLOROPHENOXY)ACETATE: Similar structure but lacks the methyl group, which could influence its steric and electronic properties.
Uniqueness
The presence of both chlorine and methyl groups in 4-[(E)-{[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-(4-CHLORO-2-METHYLPHENOXY)ACETATE makes it unique, potentially offering a distinct combination of steric and electronic effects that could enhance its reactivity and binding affinity in various applications.
Properties
Molecular Formula |
C28H23ClN2O5 |
|---|---|
Molecular Weight |
502.9 g/mol |
IUPAC Name |
[4-[(E)-[(2-naphthalen-2-yloxyacetyl)hydrazinylidene]methyl]phenyl] 2-(4-chloro-2-methylphenoxy)acetate |
InChI |
InChI=1S/C28H23ClN2O5/c1-19-14-23(29)9-13-26(19)35-18-28(33)36-24-10-6-20(7-11-24)16-30-31-27(32)17-34-25-12-8-21-4-2-3-5-22(21)15-25/h2-16H,17-18H2,1H3,(H,31,32)/b30-16+ |
InChI Key |
WZIWIMQGEFPDSO-OKCVXOCRSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)OC2=CC=C(C=C2)/C=N/NC(=O)COC3=CC4=CC=CC=C4C=C3 |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)OC2=CC=C(C=C2)C=NNC(=O)COC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


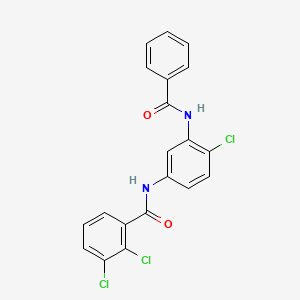
![(2E,5Z)-5-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11685550.png)
![2-bromo-N'-[(E)-pyridin-3-ylmethylidene]benzohydrazide](/img/structure/B11685553.png)
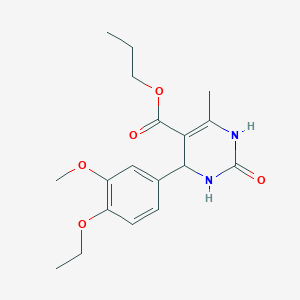
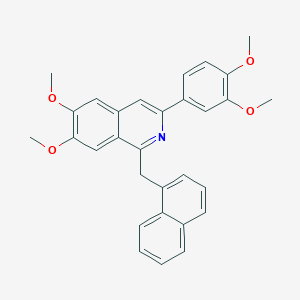
![N-[3-(4-chloro-3-methylphenoxy)-5-nitrophenyl]-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11685579.png)
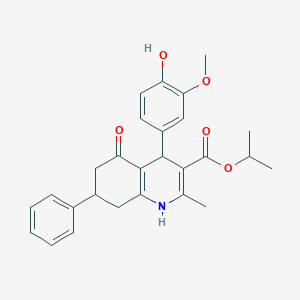
![Ethyl 2-{[(4-fluorophenyl)carbonyl]amino}-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B11685586.png)
![5-(4-Chloroanilino)-3-morpholino-6H-anthra[1,9-CD]isoxazol-6-one](/img/structure/B11685587.png)
![(5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11685600.png)
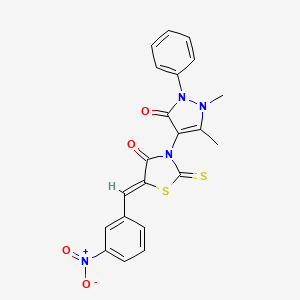
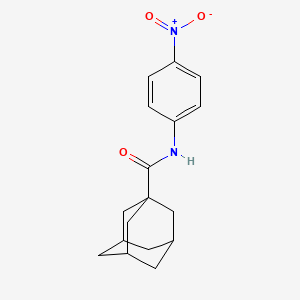
![diethyl (2Z)-5-amino-2-(4-methoxybenzylidene)-7-(4-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B11685609.png)
